molecular formula C16H13BrN2O B15275864 8-(Benzyloxy)-3-bromoquinolin-5-amine

8-(Benzyloxy)-3-bromoquinolin-5-amine

Cat. No.: B15275864
M. Wt: 329.19 g/mol
InChI Key: UCMQREVTELIJDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(Benzyloxy)-3-bromoquinolin-5-amine is a chemical compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 8-(Benzyloxy)-3-bromoquinolin-5-amine typically involves multiple steps. One common method starts with the functionalization of 8-hydroxyquinoline. The hydroxyl group is alkylated using benzyl chloride in the presence of a base to form 8-benzyloxyquinoline. This intermediate is then brominated at the 3-position using N-bromosuccinimide (NBS) to yield 8-(Benzyloxy)-3-bromoquinoline. Finally, the amino group is introduced at the 5-position through a nitration-reduction sequence .

Chemical Reactions Analysis

8-(Benzyloxy)-3-bromoquinolin-5-amine undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The bromine atom at the 3-position can be substituted with different nucleophiles through nucleophilic aromatic substitution reactions.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds

Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, palladium catalysts for coupling reactions, and reducing agents like sodium borohydride for reductions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

8-(Benzyloxy)-3-bromoquinolin-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-(Benzyloxy)-3-bromoquinolin-5-amine involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis or disrupt membrane integrity. In cancer research, it may inhibit specific enzymes or signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

8-(Benzyloxy)-3-bromoquinolin-5-amine can be compared with other quinoline derivatives such as 8-hydroxyquinoline and 8-(4-(trifluoromethoxy)benzyloxy)-quinoline. While these compounds share a common quinoline core, their substituents at different positions confer unique properties and biological activities. For example, 8-hydroxyquinoline is known for its metal-chelating properties, whereas 8-(4-(trifluoromethoxy)benzyloxy)-quinoline has shown significant antimicrobial activity .

Properties

Molecular Formula

C16H13BrN2O

Molecular Weight

329.19 g/mol

IUPAC Name

3-bromo-8-phenylmethoxyquinolin-5-amine

InChI

InChI=1S/C16H13BrN2O/c17-12-8-13-14(18)6-7-15(16(13)19-9-12)20-10-11-4-2-1-3-5-11/h1-9H,10,18H2

InChI Key

UCMQREVTELIJDS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C3C(=C(C=C2)N)C=C(C=N3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.